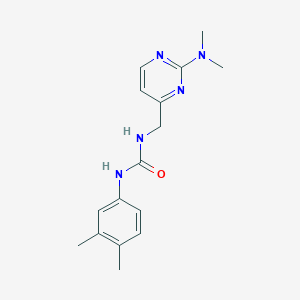

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

CAS No.: 1797975-81-5

Cat. No.: VC7784045

Molecular Formula: C16H21N5O

Molecular Weight: 299.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797975-81-5 |

|---|---|

| Molecular Formula | C16H21N5O |

| Molecular Weight | 299.378 |

| IUPAC Name | 1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea |

| Standard InChI | InChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)20-16(22)18-10-14-7-8-17-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) |

| Standard InChI Key | RCEZFERDMWJXBB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C |

Introduction

Synthesis

The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves:

-

Preparation of intermediates:

-

The dimethylaminopyrimidine precursor is synthesized through standard pyrimidine chemistry.

-

The dimethylphenylurea fragment is prepared using condensation reactions involving isocyanates or related reagents.

-

-

Coupling Reaction:

-

The two fragments are linked via a nucleophilic substitution reaction or reductive amination to form the final compound.

-

Example Reaction Pathway:

Anticancer Activity

Urea derivatives have been extensively studied for their antiproliferative effects on cancer cells. For example:

-

Related compounds have shown inhibitory activity against cancer cell lines such as A549 (lung carcinoma) and HCT-116 (colon carcinoma) .

-

The urea group often acts as a hydrogen bond donor/acceptor, enhancing interactions with biological targets like kinases.

Enzyme Inhibition

Pyrimidine-based ureas are known inhibitors of enzymes such as tyrosine kinases and dihydrofolate reductase, which are critical in cancer progression and microbial resistance.

Potential as Drug Leads

The combination of pyrimidine and phenylurea scaffolds allows for molecular hybridization strategies to develop multi-target drugs .

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR provide insights into the chemical environment of hydrogen and carbon atoms.

-

-

Mass Spectrometry (MS):

-

High-resolution MS is used to determine the molecular weight and confirm the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups through characteristic absorption bands (e.g., urea C=O stretch).

-

-

X-ray Crystallography:

-

Provides detailed information on the three-dimensional arrangement of atoms.

-

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume